4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline is a synthetic compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. Quinazolines and their derivatives have been extensively studied for their potential as therapeutic agents, including their roles as inhibitors of various kinases involved in cancer progression. The specific compound 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline has garnered attention due to its structural modifications that enhance its biological efficacy.
This compound is classified under quinazoline derivatives, which are characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Quinazolines are recognized for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The introduction of the 1-methylpiperidin-3-ylmethoxy group at the C-7 position of the quinazoline core is believed to improve its solubility and biological activity, making it a promising candidate for further research in drug development .
The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline typically involves multi-step organic reactions. Common methods include:
Recent advances have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry techniques .
The molecular structure of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline features:
The chemical formula can be represented as , with a molecular weight of approximately 246.31 g/mol. The structural formula highlights the connectivity between atoms, showcasing the functional groups that contribute to its biological activity .
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can undergo various chemical reactions, including:
These reactions are crucial for understanding how modifications to the compound can influence its pharmacological properties .
The mechanism of action for 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline primarily involves inhibition of receptor tyrosine kinases (RTKs), particularly those associated with cancer cell proliferation:
Studies suggest that modifications at specific positions on the quinazoline core significantly influence binding interactions and inhibitory potency against various kinases .
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline exhibits several notable physical and chemical properties:
Data from various studies indicate that these properties contribute significantly to its bioavailability and therapeutic potential .
The applications of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline extend primarily into medicinal chemistry:
Quinazoline (C₈H₆N₂) represents a privileged nitrogen-containing heterocyclic system in drug discovery, comprising fused benzene and pyrimidine rings. This scaffold exhibits exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, hydrophobic contacts, and π-π stacking. Quinazoline derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic effects, primarily through kinase modulation and enzyme inhibition [4]. The inherent planarity of the quinazoline nucleus facilitates DNA intercalation and protein binding, while substituents at the 4-position critically influence target selectivity and potency. Over 200 natural quinazoline alkaloids (e.g., vasicine) and numerous synthetic derivatives underscore its pharmaceutical significance, with several quinazoline-based drugs approved for clinical use in oncology and beyond [4].
4-Alkoxyquinazoline derivatives constitute a structurally refined subclass where oxygen-based linker groups at the 4-position enhance binding flexibility and metabolic stability. The 4-alkoxy modification replaces traditional 4-amino or 4-chloro groups, reducing irreversible binding to off-target proteins and improving pharmacokinetic profiles. This evolution is exemplified by compounds featuring aryloxy, alkyloxy, and heterocyclic-alkyloxy chains, which modulate electron distribution across the quinazoline ring system. Introduction of oxygen spacers diminishes molecular rigidity compared to direct carbon-nitrogen bonds, allowing optimal positioning for interactions with kinase hinge regions. The structural progression toward alkoxy-linked derivatives has yielded compounds with enhanced selectivity for tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), as demonstrated in multiple preclinical studies [3] [4].
The incorporation of 1-methylpiperidine as a substituent in kinase inhibitors addresses multiple drug design challenges:
Table 1: Structural Characteristics of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline
Property | Value/Description | |
---|---|---|
Systematic Name | 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline | |
Molecular Formula | C₁₅H₁₉N₃O | |
Molecular Weight | 257.33 g/mol | |
CAS Registry Number | 2202247-93-4 | |
Key Structural Features | Quinazoline core + CH₂O linker + 1-methylpiperidine | |
SMILES Notation | CN1CCCC(COc2ncnc3ccccc23)C1 | [2] |
Step 1: 4-Chloroquinazoline + 3-(hydroxymethyl)-1-methylpiperidine → Etherification Conditions: K₂CO₃/DMF, 80°C, 12h [4] Yield: 68–75%
Route 2: Niementowski Synthesis with Late-Stage Functionalization
Step 1: Anthranilic acid + formamide → Quinazolin-4(3H)-one (Niementowski reaction) Step 2: Chlorination (POCl₃) → 4-Chloroquinazoline Step 3: Alkylation with 1-methyl-3-(piperidinyl)methanol [4]
Table 3: Synthetic Route Comparison
Method | Advantages | Limitations |
---|---|---|
Nucleophilic Displacement | Fewer steps, higher yields | Requires preformed chloroquinazoline |
Niementowski-based | Flexible quinazoline substitution | Lower overall yield |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: